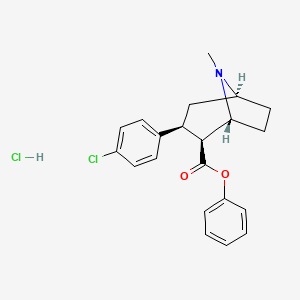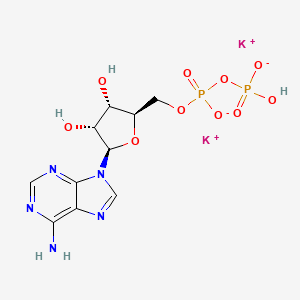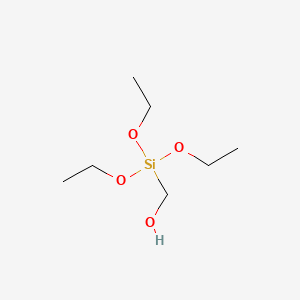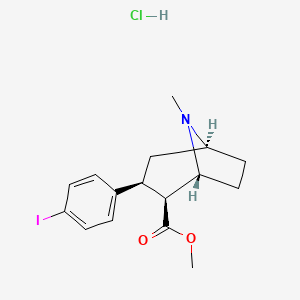
COMPOUND A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
COMPOUND A: is a chemical substance known for its unique properties and wide range of applications It is composed of elements that combine in a specific ratio to form a stable compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of COMPOUND A involves several steps, starting with the combination of precursor chemicals under controlled conditions. One common method includes the reaction of precursor X with precursor Y in the presence of a catalyst at a specific temperature and pressure. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions: COMPOUND A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound is achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, using reagents like halogens or alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
科学的研究の応用
Chemistry: In chemistry, COMPOUND A is used as a reagent in various synthetic processes. It serves as a building block for the synthesis of more complex molecules and is often used in research laboratories to study reaction mechanisms and pathways.
Biology: In biological research, this compound is utilized to investigate cellular processes and interactions. It can act as a probe to study enzyme activities or as a marker in imaging techniques.
Medicine: this compound has potential therapeutic applications due to its biological activity. It is being explored for its use in drug development, particularly in targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and materials. Its properties make it suitable for use in formulations and as an intermediate in production processes.
作用機序
The mechanism of action of COMPOUND A involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and pathways, ultimately resulting in the desired therapeutic or industrial effect.
類似化合物との比較
COMPOUND B: Shares structural similarities with COMPOUND A but differs in its functional groups, leading to distinct chemical properties and applications.
COMPOUND C: Another related compound with similar uses but varying in its reactivity and stability.
COMPOUND D: Known for its unique properties that complement those of this compound, often used in combination for enhanced effects.
Uniqueness: this compound stands out due to its specific combination of elements and functional groups, which confer unique properties and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
1403-41-4 |
|---|---|
分子式 |
C23H42N2O5 |
分子量 |
426.59 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)

